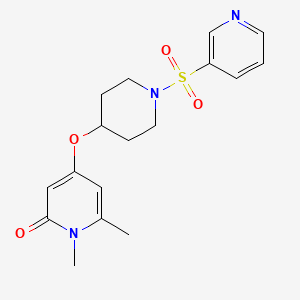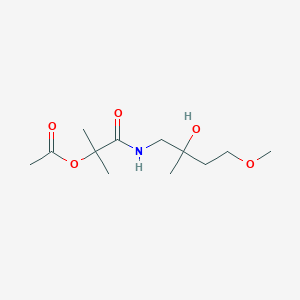
1,6-dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,6-dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, also known as PF-06463922, is a novel and potent inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has attracted a lot of attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, fibrosis, and metabolic disorders.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to 1,6-dimethyl-4-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one have been extensively studied for their synthesis and structural properties. For example, the synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides demonstrate the complexity and versatility of related compounds. These substances are prepared through multiple stages, including esterification, hydrazidation, and sulfide formation, showcasing the intricate synthetic routes employed in producing such compounds. The structures are then elucidated using modern spectroscopic techniques, highlighting the importance of structural analysis in understanding the properties and potential applications of these molecules (Khalid et al., 2016).
Reactivity and Chemical Behavior
Research on the reactivity and chemical behavior of pyridine derivatives, such as those involving the synthesis of substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines, provides insight into the potential applications of these compounds in various fields, including medicinal chemistry and materials science. The reactions typically involve condensation processes that yield complex heterocyclic structures, indicative of the wide range of chemical transformations these compounds can undergo (Shestopalov & Naumov, 2003).
Biological Activities
The biological evaluation of related compounds, such as the synthesis and antimicrobial evaluation of pyridine-2(1H)-thiones and their derivatives, is a key area of research. These studies often involve the preparation of novel compounds and their subsequent testing against various biological targets, such as enzymes or microorganisms, to determine their potential as therapeutic agents or agricultural chemicals. The results of these studies can lead to the development of new drugs or pesticides with improved efficacy and safety profiles (Othman, 2013).
properties
IUPAC Name |
1,6-dimethyl-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-10-15(11-17(21)19(13)2)24-14-5-8-20(9-6-14)25(22,23)16-4-3-7-18-12-16/h3-4,7,10-12,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYYRGLKHSQQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2858499.png)

![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)
![ethyl 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2858505.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2858507.png)



![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)

![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)